molecular formula C28H23ClFN5O2 B1664306 ABT-491 hydrochloride CAS No. 189689-94-9

ABT-491 hydrochloride

Cat. No.: B1664306
CAS No.: 189689-94-9
M. Wt: 516.0 g/mol
InChI Key: AWRGBOKANQBIBM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

ABT-491 hydrochloride, also known as 4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride, is a highly potent, selective, and orally active platelet-activating factor (PAF) receptor antagonist . The PAF receptor is a cell-surface receptor found on platelets, neutrophils, eosinophils, macrophages, and other inflammatory cells .

Mode of Action

This compound inhibits PAF binding to its receptor in a competitive manner in equilibrium binding studies . This inhibition is selective and is correlated with functional antagonism of PAF-mediated cellular responses . A non-competitive inhibition is observed if the membrane-bound receptors are pre-incubated with the antagonist prior to the addition of PAF, presumably due to a slower antagonist dissociation rate .

Biochemical Pathways

The interaction of PAF with its receptor leads to a multitude of biological responses that include cell activation, increased vascular permeability, hypotension, ulcerogenesis, bronchoconstriction, and the triggering of airway hyper-responsiveness . This compound, by antagonizing the PAF receptor, inhibits these pro-inflammatory activities.

Pharmacokinetics

This compound exhibits potent oral bioavailability. Oral potency (ED50) was between 0.03 and 0.4 mg/kg in rat, mouse, and guinea-pig . When administered intravenously in these species, ABT-491 exhibited ED50 values between 0.005 and 0.016 mg/kg . An oral dose of 0.5 mg/kg in rat provided 50% protection for 8 hours against cutaneous PAF challenge .

Result of Action

Administration of this compound in vivo leads to potent inhibition of PAF-induced inflammatory responses such as increased vascular permeability, hypotension, and edema, and PAF-induced lethality . It was also effective in inhibiting lipopolysaccharide-induced hypotension, gastrointestinal damage, and lethality .

Action Environment

The action of this compound is influenced by the physiological environment of the body The compound’s efficacy and stability can be affected by factors such as the presence of other drugs, the individual’s health status, genetic factors, and diet.

Chemical Reactions Analysis

Types of Reactions

A-137491 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

A-137491 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-137491 is unique due to its high selectivity and potency as a platelet-activating factor receptor antagonist. Its specific molecular structure allows for strong binding affinity and effective inhibition of the receptor, making it a valuable compound in both research and potential therapeutic applications .

Properties

IUPAC Name

4-ethynyl-3-[3-fluoro-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-N,N-dimethylindole-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN5O2.ClH/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33;/h1,6-14,16H,15H2,2-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRGBOKANQBIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172381
Record name ABT 491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189689-94-9
Record name ABT 491
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189689949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT 491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-491
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7IG7Z867J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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